molecular formula C9H7F3N2O2S B460518 6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625369-31-5

6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B460518
CAS No.: 625369-31-5
M. Wt: 264.23g/mol
InChI Key: CLLBJIYVBXFPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative featuring a methyl group at position 6, a methylsulfonyl group at position 2, and a trifluoromethyl group at position 4.

Properties

IUPAC Name

6-methyl-2-methylsulfonyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)17(2,15)16/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLBJIYVBXFPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)S(=O)(=O)C)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 6-Methylnicotinic Acid

The foundational step involves the oxidation of 2-methyl-5-alkylpyridines to 6-methylnicotinic acid. As detailed in US Patent 2,993,904, this reaction employs nitric acid (70–100% concentration) under high-pressure conditions (30–650 psi) and elevated temperatures (250–325°F). A molar ratio of 6–15:1 (HNO₃:pyridine) ensures selective oxidation, minimizing byproducts like 2,5-pyridinedicarboxylic acid. For example, 2-methyl-5-ethylpyridine oxidized at 260–280°F for 32.75 minutes yields 6-methylnicotinic acid with high efficiency, though exact yields are unspecified in the patent.

Functionalization of 6-Methylnicotinic Acid

The conversion of 6-methylnicotinic acid to the target compound involves three key transformations:

  • Introduction of the Trifluoromethyl Group : Fluorination via halogen exchange or direct trifluoromethylation using reagents like Ruppert-Prakash reagent (TMSCF₃).

  • Sulfonylation at the 2-Position : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl moiety.

  • Nitrile Formation : Dehydration of a primary amide intermediate using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

A representative synthesis from EvitaChem begins with 2-acetylphenothiazine and 4-methylbenzenesulfonyl hydrazide in methanol. After heating and purification via column chromatography, the final product is isolated in 73.5% yield.

Reaction Optimization and Critical Parameters

Oxidation Conditions for Precursor Synthesis

The nitric acid-mediated oxidation of 2-methyl-5-alkylpyridines is highly sensitive to temperature, pressure, and acid concentration. The table below summarizes optimal parameters derived from US Patent 2,993,904:

ParameterOptimal RangeEffect on Yield/Selectivity
Nitric Acid Concentration70–100%Higher concentrations reduce byproducts
Temperature250–315°FExceeding 315°F promotes decomposition
Pressure30–650 psiMaintains liquid-phase reaction
Reaction Time15–45 minutesLonger times at lower temperatures

Functional Group Compatibility

The trifluoromethyl and methylsulfonyl groups impose steric and electronic challenges during synthesis. Key considerations include:

  • Order of Functionalization : Introducing the trifluoromethyl group early avoids interference during sulfonylation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the final product.

Comparative Analysis of Synthetic Methods

The table below contrasts two primary approaches to synthesizing This compound :

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
EvitaChem Route2-AcetylphenothiazineSulfonylation, trifluoromethylation, nitrile formation73.5%High yield; fewer purification stepsRequires specialized reagents
Patent-Based Route2-Methyl-5-ethylpyridineOxidation, sequential functionalizationN/AScalable; uses inexpensive HNO₃Multi-step purification required

Mechanistic Insights and Byproduct Management

Oxidation Mechanism

The nitric acid oxidation of 2-methyl-5-alkylpyridines proceeds via a radical mechanism, where NO₃⁻ radicals abstract hydrogen atoms from the alkyl side chain, leading to carboxylation at the 6-position. Byproducts like 2,5-pyridinedicarboxylic acid form via over-oxidation, necessitating pH-controlled precipitation (at pH 2) for removal.

Sulfonylation and Nitrile Formation

Sulfonylation occurs via nucleophilic attack of the deprotonated pyridine nitrogen on methanesulfonyl chloride. The nitrile group is introduced through a Rosenmund-von Braun reaction, where an amide intermediate is dehydrated using POCl₃.

Industrial and Research Implications

The EvitaChem route’s 73.5% yield demonstrates viability for laboratory-scale production, while the patent method offers a cost-effective precursor synthesis pathway. Future research should explore:

  • Catalytic Systems : Transition metal catalysts to enhance trifluoromethylation efficiency.

  • Continuous Flow Synthesis : Mitigating exothermic risks during nitric acid oxidation.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 6-Methyl-4-(trifluoromethyl)nicotinonitrile (CAS 13600-49-2) Structure: Lacks the methylsulfonyl group at position 2, replaced by a hydrogen atom. Molecular Formula: C₈H₅F₃N₂ . Boiling Point: 57°C .
  • 6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS 6328-58-1)

    • Structure : Methylthio (-SMe) group at position 2 instead of methylsulfonyl (-SO₂Me).
    • Key Difference : Methylthio is less electron-withdrawing than methylsulfonyl, which may alter reactivity in nucleophilic substitution reactions .
  • 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile (CAS 886493-68-1) Structure: Cyclopropyl at position 6 and methylthio at position 2. Molecular Formula: C₁₁H₉F₃N₂S .

Substituent Variations at Position 6

  • 2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile Structure: Benzylsulfanyl (-S-benzyl) at position 2 and cyclopropyl at position 5. Molecular Formula: C₁₇H₁₃F₃N₂S . Key Difference: The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Replacements

  • 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (CAS 478049-80-8) Structure: Morpholino (a six-membered ring containing oxygen and nitrogen) at position 2. Molecular Formula: C₁₂H₁₂F₃N₃O . Key Difference: The morpholino group adds basicity and hydrogen-bonding capacity, improving solubility in polar solvents .
  • 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 91914-04-4) Structure: Hydroxyl (-OH) groups at positions 2 and 6.

Data Table: Key Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
6-Methyl-4-(trifluoromethyl)nicotinonitrile 13600-49-2 C₈H₅F₃N₂ 186.13 H at position 2 Boiling point: 57°C
6-Methyl-2-(methylthio)pyrimidin-4-ol 6328-58-1 C₆H₇N₃OS 185.21 Methylthio at position 2 Higher nucleophilicity
6-Cyclopropyl-2-(methylthio)-nicotinonitrile 886493-68-1 C₁₁H₉F₃N₂S 258.26 Cyclopropyl at position 6 Steric rigidity
2-(Benzylsulfanyl)-6-cyclopropyl-nicotinonitrile - C₁₇H₁₃F₃N₂S 334.36 Benzylsulfanyl at position 2 High lipophilicity
6-Methyl-2-morpholino-nicotinonitrile 478049-80-8 C₁₂H₁₂F₃N₃O 271.24 Morpholino at position 2 Enhanced solubility
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile 91914-04-4 C₇H₃F₃N₂O₂ 216.11 Hydroxyl at positions 2 and 6 High polarity

Biological Activity

6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8F3N2O2S
  • Molecular Weight : 232.22 g/mol
  • CAS Number : Not yet assigned

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus62.5
Escherichia coli125
Enterococcus faecalis62.5

The mechanism through which these compounds exert their antimicrobial effects typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action is crucial for their bactericidal activity, particularly against resistant strains such as MRSA .

Study on Antimicrobial Efficacy

A study published in MDPI examined the efficacy of various nicotinonitrile derivatives, including those structurally similar to this compound. The findings revealed that these compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity against MRSA and other pathogens, indicating their potential use in treating chronic infections associated with biofilms .

In Vivo Studies

In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest that modifications in the chemical structure enhance bioavailability and reduce toxicity, although detailed investigations are still required.

Safety and Toxicity

Safety evaluations indicate that while the compound exhibits promising biological activities, it also warrants careful consideration regarding its toxicity profile. Hazard statements associated with similar compounds include irritation to skin and eyes, emphasizing the need for appropriate handling procedures during laboratory work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.